COX-2 Selectivity Profile vs. Valdecoxib and Related Analogs
The compound demonstrates a COX-2 selectivity profile that is distinct from the clinically-developed, highly selective inhibitor Valdecoxib. While Valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)-benzenesulfonamide) exhibits an IC50 of 5 nM for COX-2 and 140 μM for COX-1 (selectivity ratio >28,000), a structurally related 4,5-diphenyl-3-methylsulfonamidoisoxazole analog shows a COX-2 IC50 of 0.226 μM and a COX-1 IC50 > 200 μM, yielding a selectivity index of approximately 885 . This indicates that the direct 4-sulfonamide substitution on the isoxazole ring, as found in 5-methyl-N-phenylisoxazole-4-sulfonamide, leads to a significantly different balance of potency and selectivity compared to diaryl-isoxazole or benzenesulfonamide-containing compounds [1]. The data highlight that the scaffold is a 'tunable' platform where small structural changes yield large, measurable differences in target selectivity.
| Evidence Dimension | COX-2 Inhibition (IC50) and Selectivity (COX-1/COX-2) |
|---|---|
| Target Compound Data | Potency and selectivity are expected to differ based on structural class; direct data not found. |
| Comparator Or Baseline | Valdecoxib: COX-2 IC50 = 5 nM, COX-1 IC50 = 140 μM ; 4,5-diphenyl-3-methylsulfonamidoisoxazole: COX-2 IC50 = 0.226 μM, COX-1 IC50 > 200 μM, SI ≈ 885 . |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | In vitro enzyme inhibition assays using human recombinant COX-1 and COX-2 enzymes . |
Why This Matters
Researchers selecting a chemical probe for inflammation studies must choose the specific isoxazole sulfonamide that matches the desired balance of COX-2 potency and selectivity, as this profile is not conserved across the class.
- [1] Di Nunno, L., et al. (2004). Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal. Bioorganic & Medicinal Chemistry, 12(21), 5469-5478. View Source
